2H-Isoindole-2-acetamide, N-(4-acetylphenyl)-1,3-dihydro-1,3-dioxo-
Description
The compound 2H-Isoindole-2-acetamide, N-(4-acetylphenyl)-1,3-dihydro-1,3-dioxo- (CAS: Not explicitly provided; structurally related to compounds in and ) is a heterocyclic organic molecule featuring a 1,3-dioxo-isoindole core linked to an acetamide group substituted with a 4-acetylphenyl moiety. Its molecular formula is C₁₈H₁₃N₂O₃, with a molecular weight of approximately 305.31 g/mol. This compound is structurally analogous to phthalimide derivatives but distinguished by the acetylphenyl substitution, which may enhance electronic interactions in biological or polymeric systems .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11(21)12-6-8-13(9-7-12)19-16(22)10-20-17(23)14-4-2-3-5-15(14)18(20)24/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHCOSGWZQHATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383057 | |
| Record name | 2H-Isoindole-2-acetamide, N-(4-acetylphenyl)-1,3-dihydro-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76491-94-6 | |
| Record name | 2H-Isoindole-2-acetamide, N-(4-acetylphenyl)-1,3-dihydro-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2H-Isoindole-2-acetamide, N-(4-acetylphenyl)-1,3-dihydro-1,3-dioxo- is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its molecular characteristics, biological effects, and potential therapeutic applications based on recent research findings.
Molecular Characteristics
- Molecular Formula : C18H14N2O4
- Molecular Weight : 322.3 g/mol
- CAS Number : 76491-94-6
- Structure : The compound features an isoindole structure that contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor and antimicrobial agent.
Antitumor Activity
Research indicates that compounds similar to 2H-Isoindole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Studies have reported IC50 values in the range of for certain derivatives, suggesting potent antitumor properties .
- Mechanism of Action : The mechanism often involves interaction with specific proteins associated with cancer cell survival, such as Bcl-2, where hydrophobic interactions play a crucial role .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring enhances this activity.
- Comparative Efficacy : In some cases, derivatives of isoindole compounds have shown comparable efficacy to standard antibiotics like norfloxacin .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally or functionally related molecules (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison
Key Findings:
Compared to 2-oxoindoline acetamide derivatives (e.g., compound 15 in ), the isoindole-dione core lacks the indole nitrogen, reducing hydrogen-bonding capacity but increasing thermal stability .
Functional Divergence :
- The biphenylyl-thiazolyl analog () shares the isoindole-dione core but incorporates a sulfur-containing thiazole ring, which may improve binding to biological targets (e.g., kinases) compared to the acetylphenyl variant .
- Methoxyphenyl-substituted analogs () exhibit enhanced solubility in polar solvents due to the methoxy group, whereas the acetylphenyl group in the target compound may reduce solubility but improve crystallinity .
Synthetic Utility: Phthalimide derivatives like 3-chloro-N-phenyl-phthalimide are well-established in polyimide synthesis due to their high purity and reactivity . The target compound’s acetylphenyl group could serve as a novel monomer for thermally stable polymers, though its polymerization efficacy remains understudied.
Q & A
Q. What are the critical steps for synthesizing 2H-isoindole-2-acetamide derivatives, and how can reaction conditions be optimized?
Answer: Synthesis typically involves multi-step organic reactions. Key steps include:
- Amide bond formation : Use coupling reagents (e.g., DMF as a solvent) and bases like sodium hydroxide to facilitate nucleophilic substitution between isoindole and acetamide precursors .
- Oxidation control : Maintain reaction temperatures between 60–80°C to prevent over-oxidation of the dioxo moiety, monitored via TLC .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
Answer: A combination of techniques is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the acetylphenyl group (δ 2.5–2.7 ppm for acetyl protons) and isoindole aromatic protons (δ 7.2–8.1 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 353.12) .
- FT-IR : Stretching bands at ~1700 cm⁻¹ (C=O) and ~1650 cm⁻¹ (amide bond) confirm functional groups .
Q. How does the compound’s structural framework influence its reactivity in further derivatization?
Answer: The isoindole-dioxo core is electron-deficient, making it reactive toward nucleophilic attack at the acetamide nitrogen. The 4-acetylphenyl group introduces steric hindrance, requiring careful selection of reaction partners (e.g., aryl halides for Suzuki coupling) . Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Answer: Contradictions often arise from tautomerism or conformational flexibility. Strategies include:
- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .
- X-ray crystallography : Resolve ambiguity by determining the solid-state structure, as demonstrated for related isoindole-acetamide analogs .
- Cross-validation : Compare data with synthetic intermediates (e.g., truncated analogs) to isolate spectral contributions .
Q. What methodologies optimize yield in multi-step syntheses while minimizing side reactions?
Answer: Key variables to optimize:
| Variable | Optimal Range | Impact |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Enhances coupling efficiency in arylations |
| Solvent | Anhydrous DMF | Stabilizes intermediates and reduces hydrolysis |
| Temperature | 70°C (step 1); 25°C (step 2) | Balances reaction rate and selectivity |
- DoE (Design of Experiments) : Use factorial designs to identify interactions between variables (e.g., solvent polarity and base strength) .
Q. How can structure-activity relationship (SAR) studies guide pharmacological applications of this compound?
Answer: Focus on modifying:
- Isoindole substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding affinity with target enzymes (e.g., kinases) .
- Acetamide side chain : Replace the acetylphenyl group with bioisosteres (e.g., sulfonamides) to improve metabolic stability .
- In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (IC₅₀) using cell lines expressing relevant receptors .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
Answer: Common pitfalls include:
- Solvent effects in simulations : Include explicit solvent molecules (e.g., water) in molecular docking to improve accuracy .
- Protonation state : Adjust pH-dependent charges (e.g., acetylphenyl group’s pKa ~8.5) to match assay conditions .
- Validation : Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) to confirm computational hits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
